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Frequently Asked Questions (FAQSs)

e What is DRESS Syndrome? DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms)
syndrome, also known as DIHS (Drug-Induced Hypersensitivity Syndrome), is a severe, systemic
adverse drug reaction. It is characterized by a constellation of symptoms including skin rash, fever,
hematological abnormalities (such as eosinophilia), and multi-organ involvement [1] [2]. Its mortality

rate is approximately 10% [1] [3].

e What is the typical latency period for sulfasalazine-induced DRESS? The onset of DRESS
following sulfasalazine administration is typically delayed. A systematic review of 39 cases found a
median onset time of 28 days, with a range of 10 to 60 days [4]. This delayed presentation is a key

diagnostic challenge.

e Which organs are most commonly affected? Organ involvement is a hallmark of DRESS. In
sulfasalazine-induced cases, the most frequently affected organs are the liver (94.7%) and the
lymphatic system (lymphadenopathy, 78.9%). Other organs, such as the kidneys, heart, and lungs,

can also be involved, though less commonly [4].

e What are the primary treatment strategies? The cornerstone of management is the immediate and

permanent discontinuation of sulfasalazine. First-line systemic therapy involves corticosteroids

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s544135?utm_src=pdf-body
https://www.smolecule.com/products/s544135?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492724/
https://www.sciencedirect.com/science/article/pii/S1323893025000462
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492724/
https://www.sciencedirect.com/science/article/pii/S2405844023072298
https://www.smolecule.com/products/s544135?utm_src=pdf-body
https://www.smolecule.com/products/s544135?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1488483/full
https://www.smolecule.com/products/s544135?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1488483/full
https://www.smolecule.com/products/s544135?utm_src=pdf-body
https://www.smolecule.com/products/s544135?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

(e.g., prednisolone). In severe or refractory cases, alternative immunosuppressants like cyclosporine or

intravenous immunoglobulin (IVIG) may be considered [1] [4].

Clinical and Laboratory Profile of Sulfasalazine-
Induced DRESS

The tables below summarize the quantitative clinical and laboratory findings from published case series,

providing a structured overview for assessment and comparison.

Table 1: Characteristic Clinical Manifestations in 39 Patients [4]

Clinical Feature Incidence (n=39) Percentage
Fever 39 100%
Rash 39 100%
Gastrointestinal Symptoms (e.g., nausea, vomiting) 15 38.5%
Edema (e.g., facial, palate) 14 35.9%
Lymphadenopathy 30 78.9%

Table 2: Pattern of Systemic Organ Involvement [4]

Organ System Involved Incidence (n=38) Percentage
Hepatic (Liver) 36 94.7%
Lymphatic (Lymph Nodes) 30 78.9%
Renal (Kidney) 6 15.8%
Cardiac (Heart) 5 13.2%
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Organ System Involved Incidence (n=38) Percentage

Pulmonary (Lungs) 3 7.9%

Table 3: Key Hematological Abnormalities [4]

Hematological Abnormality Incidence (n=39) Percentage
Eosinophilia 27 69.2%
Leukocytosis 23 59.0%
Atypical Lymphocytosis 14 35.9%
Agranulocytosis / Hemophagocytic Syndrome 2 each 5.1% each

Proposed Pathophysiological Mechanism

The pathogenesis of DRESS is complex and not fully elucidated. Current evidence suggests a multi-step

process involving genetic predisposition, immune activation, and viral reactivation. The following diagram

illustrates the proposed mechanistic pathway.
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Diagram Title: Proposed Pathogenesis of Sulfasalazine-Induced DRESS

Key Mechanistic Steps: [1] [2] [5]

¢ Genetic Predisposition: Specific HLA alleles (e.g., HLA-A*11:01, HLA-B*39:01) are associated with
an increased risk of sulfasalazine-induced drug eruptions, suggesting a genetic component.

¢ Immune Activation: The drug or its metabolites trigger a robust, drug-specific T-cell-mediated
immune response. This leads to a "cytokine storm" and the characteristic clinical and laboratory
findings.

¢ Viral Reactivation: A hallmark of DRESS is the sequential reactivation of herpesviruses, particularly
Human Herpesvirus 6 (HHV-6), but also Cytomegalovirus (CMV) and Epstein-Barr Virus (EBV). This
reactivation can perpetuate the inflammatory process and is linked to more severe disease and
complications [2] [4].
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Diagnostic & Management Protocols

Diagnostic Workflow

A high index of suspicion is required. The diagnostic approach should integrate:

¢ Clinical Criteria: Use standardized scoring systems like the RegiSCAR criteria, which assess fever,
rash, lymphadenopathy, organ involvement, and hematological abnormalities [1] [6] [7].
e Laboratory Investigation:
o Complete Blood Count (CBC) with differential: To detect eosinophilia, atypical lymphocytes,
and other abnormalities.
o Comprehensive Metabolic Panel: To assess liver (ALT, AST, bilirubin) and kidney (creatinine)
function.
o Viral PCR Testing: For HHV-6, CMV, and EBV to confirm viral reactivation [2] [4].
¢ Exclusion of Alternatives: Rule out other conditions like lymphoma, viral infections, and
autoimmune flares, which can mimic DRESS [7].

Management Protocol

¢ Immediate Action: Permanently discontinue sulfasalazine and all other non-essential suspect drugs
[4] [3].
¢ First-Line Therapy: Initiate systemic corticosteroids (e.g., oral prednisolone 0.5-1 mg/kg/day or IV
methylprednisolone). Taper slowly over several weeks to prevent relapse [1] [4] [7].
e Second-Line & Adjunct Therapy: For steroid-refractory cases or contraindications, consider:
o Immunosuppressants: Cyclosporine, mycophenolate mofetil [4].
o Intravenous Immunoglobulin (IVIG) [1] [4].
¢ Supportive Care: Provide fluid management, antipyretics, antipruritics, and topical skin care. Monitor
for and manage organ-specific complications (e.g., hepatic support) [1] [7].
¢ Long-Term Monitoring: Implement serial follow-up for several months to years to monitor for
potential autoimmune sequelae (aDACs) that can develop after the initial episode [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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